molecular formula C10H10FNOS B14583084 N-(4-Fluorophenyl)-3-oxobutanethioamide CAS No. 61524-08-1

N-(4-Fluorophenyl)-3-oxobutanethioamide

Katalognummer: B14583084
CAS-Nummer: 61524-08-1
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: XPQQBWMVZYUXPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Fluorophenyl)-3-oxobutanethioamide is an organic compound that features a fluorophenyl group attached to a 3-oxobutanethioamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-3-oxobutanethioamide typically involves the reaction of 4-fluoroaniline with a suitable thioamide precursor under controlled conditions. One common method includes the use of a base-catalyzed reaction where 4-fluoroaniline is reacted with 3-oxobutanethioamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Fluorophenyl)-3-oxobutanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-Fluorophenyl)-3-oxobutanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of N-(4-Fluorophenyl)-3-oxobutanethioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The compound’s fluorophenyl group can enhance its binding affinity to targets, while the thioamide moiety may contribute to its reactivity and stability. Molecular docking studies have shown that it can bind to active sites of enzymes, potentially inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Fluorophenyl)benzamide
  • N-(4-Fluorophenyl)thiazol-2-yl
  • N-(4-Fluorophenyl)picolinohydrazide

Uniqueness

N-(4-Fluorophenyl)-3-oxobutanethioamide is unique due to its specific combination of a fluorophenyl group and a 3-oxobutanethioamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and binding affinity to biological targets .

Eigenschaften

CAS-Nummer

61524-08-1

Molekularformel

C10H10FNOS

Molekulargewicht

211.26 g/mol

IUPAC-Name

N-(4-fluorophenyl)-3-oxobutanethioamide

InChI

InChI=1S/C10H10FNOS/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14)

InChI-Schlüssel

XPQQBWMVZYUXPH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(=S)NC1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.